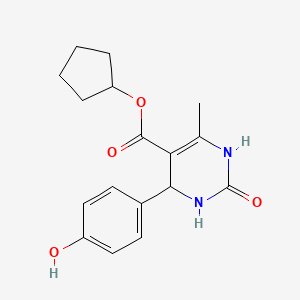
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of this compound makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes. In anti-cancer activity, it induces apoptosis and inhibits cell proliferation. In anti-diabetic activity, it enhances insulin sensitivity and glucose uptake. In enzyme modulation, it binds to the active site of enzymes and alters their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has low toxicity and high selectivity towards its target enzymes. In vivo studies have demonstrated its ability to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. However, further studies are needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and diverse biological activities. However, its limitations include its limited solubility in water and its potential instability under certain experimental conditions. These factors should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues. Another area of research is its potential as a diagnostic tool, as its ability to modulate enzyme activity may allow for the detection of specific diseases. Additionally, further studies are needed to fully understand its effects on the human body and its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide, propylene oxide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has led to its investigation in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In biochemistry, it has been explored for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been evaluated for its pharmacokinetic properties and drug delivery potential.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-16(21-15-7-5-4-6-8-15)18-19-17(20-22-18)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGFWRKOGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)